molecular formula C8H5ClF3NO B14847058 1-(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)ethanone

1-(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)ethanone

Cat. No.: B14847058
M. Wt: 223.58 g/mol
InChI Key: CJGKXEBNDFTKIO-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)ethanone is a chemical compound characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups

Preparation Methods

The synthesis of 1-(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)ethanone typically involves the introduction of chloro and trifluoromethyl groups onto a pyridine ring. One common method involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with ethanone under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

1-(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

1-(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)ethanone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H5ClF3NO

Molecular Weight

223.58 g/mol

IUPAC Name

1-[2-chloro-3-(trifluoromethyl)pyridin-4-yl]ethanone

InChI

InChI=1S/C8H5ClF3NO/c1-4(14)5-2-3-13-7(9)6(5)8(10,11)12/h2-3H,1H3

InChI Key

CJGKXEBNDFTKIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=NC=C1)Cl)C(F)(F)F

Origin of Product

United States

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